molecular formula C20H20O7 B1245978 Phellodensin C

Phellodensin C

Cat. No.: B1245978
M. Wt: 372.4 g/mol
InChI Key: LFOTZGWNITYXGY-CXRLMVSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phellodensin C is a naturally occurring compound isolated from the leaves of Bophellodendron wilsonii (a plant in the Rutaceae family). It is characterized as a white powder with a melting point of 108–109°C and a specific optical rotation of [α]D²⁵ = −28.0° .

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one

InChI

InChI=1S/C20H20O7/c1-20(2,25)14-7-11-13(26-14)8-12(22)15-16(23)17(24)18(27-19(11)15)9-3-5-10(21)6-4-9/h3-6,8,14,17-18,21-22,24-25H,7H2,1-2H3/t14?,17-,18+/m0/s1

InChI Key

LFOTZGWNITYXGY-CXRLMVSZSA-N

Isomeric SMILES

CC(C)(C1CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O)O

Synonyms

phellodensin C
phellodensin-C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of Phellodensin C and its analogs:

Compound Molecular Formula Molecular Weight Melting Point (°C) [α]D²⁵ Source Key Features
This compound Not explicitly stated Not reported 108–109 −28.0° Bophellodendron wilsonii White powder; lower melting point compared to analogs .
Phellodensin A Not explicitly stated Not reported 150–151 −18.8° Bophellodendron wilsonii Higher melting point; similar source but distinct stereochemistry .
Phellodensin F C₂₆H₃₀O₁₀ 502.52 220–221 −67.5° Phellodendron japonicum Larger molecular weight; used in metabolic studies (relative content: 0.17) .
Phellodensin G Not explicitly stated Not reported 266–267 +66.78° Phellodendron chinense High melting point; positive optical rotation, indicating distinct chirality .
Phellodenol C C₁₄H₁₄O₄ 246.26 177–178 Not reported Bophellodendron wilsonii Smaller molecule; potential precursor in biosynthetic pathways .

Key Observations:

Structural Diversity: this compound and A share the same plant source (B. wilsonii) but differ in melting points and optical rotations, suggesting variations in substituents or stereochemistry . Phellodensin F (C₂₆H₃₀O₁₀) has a significantly larger molecular structure compared to Phellodenol C (C₁₄H₁₄O₄), likely due to additional isoprenyl or glycosidic groups .

Physicochemical Properties :

  • Melting Points : this compound (108–109°C) has the lowest melting point among the analogs, which may correlate with reduced crystallinity or weaker intermolecular forces .
  • Optical Activity : The contrasting optical rotations ([α]D²⁵ = −28.0° for C vs. +66.78° for G) highlight enantiomeric differences, which could influence receptor binding or bioavailability .

Biological Relevance: Phellodensin F has been studied in metabolomic analyses, showing a relative content of 0.17 in watermelon varieties, though its specific bioactivity remains unclear . Phellodenol C’s simpler structure (C₁₄H₁₄O₄) may serve as a scaffold for synthesizing derivatives with enhanced pharmacological profiles .

Research Implications and Limitations

  • Pharmacological Potential: The structural diversity within the Phellodensin family suggests broad applications in drug discovery, particularly for central nervous system (CNS) modulation, given the activity of related compounds like Phellodendrine (CNS inhibitor) .
  • Biological data (e.g., IC₅₀, toxicity) are scarce, necessitating further in vitro and in vivo validation .

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